![molecular formula C23H17NO2 B11044271 2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11044271.png)
2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one
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Overview
Description
2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound with a unique structure that combines naphthalene, indole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-bromo-3-nitroquinolin-4-ol with POCl3 and triethylamine under argon protection at 100°C . The mixture is then poured into cold water, adjusted to pH 9-10, and extracted with ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pH, and reaction times.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antitumor properties, particularly as a PI3K/mTOR inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival . By binding to specific sites on the PI3K and mTOR proteins, it prevents their activation, leading to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: Another PI3K/mTOR inhibitor with enhanced antitumor efficacy.
7-hydroxy-6H-naphtho[2,3-c]coumarin: A compound with a similar naphtho structure but different functional groups.
Uniqueness
2-methyl-5-(4-methylphenoxy)naphtho[1,2,3-cd]indol-6(2H)-one is unique due to its specific combination of naphthalene, indole, and phenoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit both PI3K and mTOR pathways makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C23H17NO2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
14-methyl-10-(4-methylphenoxy)-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C23H17NO2/c1-14-7-9-15(10-8-14)26-20-12-11-19-21-18(13-24(19)2)16-5-3-4-6-17(16)23(25)22(20)21/h3-13H,1-2H3 |
InChI Key |
VUPDBYUMIDPTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C4=C(C=C2)N(C=C4C5=CC=CC=C5C3=O)C |
Origin of Product |
United States |
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